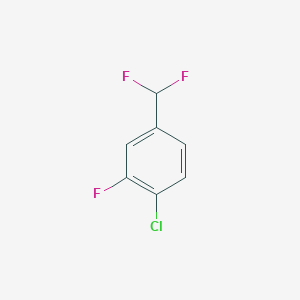

1-Chloro-4-(difluoromethyl)-2-fluorobenzene

Description

BenchChem offers high-quality 1-Chloro-4-(difluoromethyl)-2-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-4-(difluoromethyl)-2-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-4-(difluoromethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMCNJINLBUZFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 1-Chloro-4-(difluoromethyl)-2-fluorobenzene: A Key Building Block in Modern Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene, a fluorinated aromatic compound of significant interest in drug discovery and development. The document elucidates the compound's physicochemical properties, explores plausible synthetic routes with mechanistic insights, and details its strategic applications in medicinal chemistry. Emphasis is placed on the role of the difluoromethyl (CF₂H) moiety as a unique bioisostere and the synergistic effects of the chloro and fluoro substituents on molecular properties. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile building block in the design of novel therapeutics. The CAS Number for 1-Chloro-4-(difluoromethyl)-2-fluorobenzene is 1214333-76-2 .[1][2][3]

Introduction: The Rise of Fluorine in Drug Design

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry.[4][5] The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[4][6]

Among the various fluorinated motifs, the difluoromethyl (CF₂H) group has garnered considerable attention.[6] It serves as a fascinating bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH) groups, capable of acting as a lipophilic hydrogen bond donor.[6][7] This distinct characteristic allows it to modulate molecular interactions and improve pharmacological profiles. This guide focuses on 1-Chloro-4-(difluoromethyl)-2-fluorobenzene, a trifunctionalized scaffold that offers a convergence of these desirable properties.

Compound Profile: 1-Chloro-4-(difluoromethyl)-2-fluorobenzene

Identification and Physicochemical Properties

This compound is a substituted benzene ring featuring three key functional groups that make it a valuable intermediate in organic synthesis. Its identity and core properties are summarized below.

| Property | Value | Source |

| CAS Number | 1214333-76-2 | [2][3] |

| Molecular Formula | C₇H₄ClF₃ | [3] |

| Molecular Weight | 180.55 g/mol | [1][3] |

| Synonyms | 4-chloro-3-fluorobenzodifluoride | [2] |

| Storage Temperature | 2-8°C | [2] |

Spectral Data

Structural confirmation of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene is typically achieved through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show a characteristic triplet for the proton of the CF₂H group due to coupling with the two fluorine atoms. ¹⁹F NMR is crucial for confirming the presence and chemical environment of both the -CF₂H and the aromatic fluorine atoms. ¹³C NMR would show distinct signals for the substituted aromatic carbons.

-

Mass Spectrometry (MS): GC/MS analysis would reveal the molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern for the presence of one chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H, C-F, C-Cl, and aromatic C=C bonds.

Synthesis and Mechanistic Considerations

The synthesis of difluoromethylated arenes is a field of active research. While a specific, published route for 1214333-76-2 was not found in the initial search, its synthesis can be logically approached through established methods for generating and reacting with difluorocarbene, a versatile and reactive intermediate.

Plausible Synthetic Pathway: Difluorocarbene Insertion

A common strategy for introducing a CF₂H group is the reaction of a suitable precursor with a source of difluorocarbene (:CF₂). Phenols are excellent substrates for O-difluoromethylation. A plausible synthetic route could involve the difluoromethylation of 4-chloro-2-fluorophenol.

Caption: Plausible synthesis via difluorocarbene intermediate.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for difluoromethylation reactions using sodium chlorodifluoroacetate.

-

Reactor Setup: To a three-necked, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-chloro-2-fluorophenol (1.0 eq) and a suitable base such as potassium carbonate (1.5 eq).

-

Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), to the flask.

-

Rationale: These solvents are effective at dissolving the reagents and can withstand the high temperatures required for the decarboxylation of the difluorocarbene source.

-

-

Reagent Addition: Add sodium chlorodifluoroacetate (ClCF₂CO₂Na) (2.0-3.0 eq) to the mixture.

-

Rationale: This salt is a common, commercially available precursor that generates difluorocarbene upon heating. An excess is used to ensure complete reaction of the starting material.

-

-

Reaction: Heat the reaction mixture to 120-160°C under a nitrogen atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Rationale: The heat causes the thermal decomposition of ClCF₂CO₂Na into NaCl, CO₂, and the highly reactive difluorocarbene (:CF₂). The carbene is then trapped in situ by the phenoxide formed from the starting material and base.

-

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Confirmation: The structure and purity of the final product, 1-Chloro-4-(difluoromethyl)-2-fluorobenzene, should be confirmed by NMR and GC/MS analysis.

Applications in Drug Development

The unique substitution pattern of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene makes it a highly valuable building block for creating complex molecules with tailored pharmacological properties.

Strategic Value of the Core Scaffold

The utility of this molecule stems from the interplay of its three substituents on the aromatic ring.

Caption: Synergistic properties of the substituted benzene ring.

-

Difluoromethyl Group (-CF₂H): As previously noted, this group is a key modulator. It can increase lipophilicity, which may enhance membrane permeability and bioavailability.[6] Its ability to act as a hydrogen bond donor allows it to form crucial interactions with target proteins, potentially increasing binding affinity.[7]

-

Ortho-Fluoro Group (-F): The fluorine atom ortho to the chloro group can block a potential site of metabolic oxidation (a common liability for aromatic rings), thereby increasing the drug's half-life. It also strongly influences the electronic nature of the ring, which can be critical for optimizing interactions within a protein's binding pocket.

-

Para-Chloro Group (-Cl): The chlorine atom further enhances lipophilicity and can occupy hydrophobic pockets in a target enzyme or receptor. Its position can also direct further synthetic transformations on the ring through electrophilic aromatic substitution or cross-coupling reactions.

This combination of features is particularly relevant in the development of kinase inhibitors, agrochemicals, and other targeted therapies where precise molecular recognition and robust metabolic stability are paramount.[7][8]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact CAS number is not publicly detailed, information can be inferred from structurally similar halogenated aromatic compounds. Users must always consult the specific SDS provided by the supplier before handling.

Hazard Identification (Anticipated)

Based on related compounds like 1-chloro-4-fluorobenzene and 1-chloro-2,4-difluorobenzene, the following hazards can be anticipated.[9][10][11][12]

| Hazard Class | Anticipated Statement |

| Flammability | Flammable liquid and vapor.[9][11] |

| Skin Contact | Causes skin irritation.[11] May cause an allergic skin reaction.[13] |

| Eye Contact | Causes serious eye irritation/damage.[11][14] |

| Inhalation | May cause respiratory irritation.[11] |

| Long-term Effects | May be harmful if swallowed or inhaled. Some related compounds are suspected of causing cancer.[13] |

Recommended Handling Procedures

-

Engineering Controls: Use only under a chemical fume hood to ensure adequate ventilation.[15] Eyewash stations and safety showers must be readily available.[15]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles and a face shield.[14]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat.[15]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.[15]

-

-

Safe Handling Practices: Keep away from heat, sparks, and open flames.[11][14] Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[15] Ground and bond containers when transferring material to prevent static discharge.[16]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][15] Keep away from incompatible materials such as strong oxidizing agents, bases, and amines.[15]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[14]

Conclusion

1-Chloro-4-(difluoromethyl)-2-fluorobenzene is more than just another halogenated intermediate; it is a strategically designed building block that offers a powerful combination of features for modern drug discovery. The interplay between its difluoromethyl, chloro, and fluoro substituents provides medicinal chemists with a versatile tool to fine-tune key pharmacological properties, including metabolic stability, target affinity, and bioavailability. As the demand for more sophisticated and effective therapeutics grows, the utility of such precisely functionalized scaffolds will undoubtedly continue to expand.

References

-

Vertex AI Search. 1-chloro-4-(difluoromethyl)-2-fluoro-benzene. 1

-

ChemicalBook. 1-Chloro-4-(difluoromethyl)-2-fluorobenzene | 1214333-76-2. 2

-

ChemicalBook. 1-Chloro-4-(difluoromethyl)-2-fluorobenzene | 1214333-76-2. 3

-

ChemicalBook. 1-CHLORO-2,4-DIFLUOROBENZENE synthesis. 17

-

Sigma-Aldrich. 1-Chloro-4-fluorobenzene 98 352-33-0. 9

-

Sigma-Aldrich. 1-Chloro-2,4-difluorobenzene 98 1435-44-5. 10

-

Fisher Scientific. SAFETY DATA SHEET. 15

-

Sigma-Aldrich. SAFETY DATA SHEET. 14

-

PubChem. 1-Chloro-2,4-difluorobenzene | C6H3ClF2 | CID 137001. 18

-

Thermo Fisher Scientific. SAFETY DATA SHEET. 16

-

Airgas. SAFETY DATA SHEET. 13

-

Thermo Fisher Scientific. SAFETY DATA SHEET. 11

-

PubChem. Benzene, 1-chloro-4-fluoro- | C6H4ClF | CID 9604. 12

-

European Patent Office. Process for preparing chloro-difluorobenzene - EP 0447259 A1. 19

-

ChemicalBook. 1-CHLORO-2,4-DIFLUOROBENZENE | 1435-44-5. 20

-

Synthesis. Recent Advances in the Synthetic Application of Difluorocarbene.

-

National Institutes of Health. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. 6

-

JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. 8

-

Royal Society of Chemistry. Late-stage difluoromethylation: concepts, developments and perspective. 7

-

PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. 4

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. 5

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). 21

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 1-Chloro-4-(difluoromethyl)-2-fluorobenzene | 1214333-76-2 [amp.chemicalbook.com]

- 3. 1-Chloro-4-(difluoromethyl)-2-fluorobenzene | 1214333-76-2 [chemicalbook.com]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 8. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 9. 1-氯-4-氟苯 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 10. 1-Chloro-2,4-difluorobenzene 98 1435-44-5 [sigmaaldrich.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. Benzene, 1-chloro-4-fluoro- | C6H4ClF | CID 9604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. airgas.com [airgas.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. 1-CHLORO-2,4-DIFLUOROBENZENE synthesis - chemicalbook [chemicalbook.com]

- 18. 1-Chloro-2,4-difluorobenzene | C6H3ClF2 | CID 137001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 20. 1-CHLORO-2,4-DIFLUOROBENZENE | 1435-44-5 [chemicalbook.com]

- 21. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis pathway for 1-Chloro-4-(difluoromethyl)-2-fluorobenzene

An In-Depth Technical Guide to the Synthesis of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of viable synthetic pathways for 1-Chloro-4-(difluoromethyl)-2-fluorobenzene, a key fluorinated building block in the development of novel pharmaceuticals and agrochemicals. The difluoromethyl (CF₂H) group is a critical pharmacophore, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, thereby enhancing metabolic stability and binding affinity. This document details two primary synthetic strategies: a classical, multi-step approach originating from 4-chloro-3-fluorobenzaldehyde and a modern, direct approach via nickel-catalyzed cross-electrophile coupling. Each pathway is critically evaluated, with in-depth mechanistic discussions, step-by-step experimental protocols, and a comparative analysis to guide researchers in selecting the optimal route based on scalability, efficiency, and available resources.

Introduction: The Significance of the Difluoromethyl Group

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Among the various fluorinated motifs, the difluoromethyl (CF₂H) group has garnered significant attention. Its unique electronic properties and steric profile allow it to serve as a bioisostere for carbinol, thiol, or amide functionalities, often leading to improved pharmacokinetic and pharmacodynamic properties. However, the selective introduction of the CF₂H group onto an aromatic core, particularly one with a complex substitution pattern like 1-chloro-4-(difluoromethyl)-2-fluorobenzene, presents considerable synthetic challenges. This guide aims to provide a detailed, field-proven perspective on navigating these challenges to achieve an efficient and scalable synthesis.

Retrosynthetic Analysis

A logical breakdown of the target molecule reveals two primary disconnection points, leading to distinct and strategically different synthetic plans. The choice between these pathways depends on factors such as starting material availability, tolerance to multi-step procedures, and access to modern catalytic systems.

Caption: Retrosynthetic analysis of the target molecule.

Pathway I: Synthesis from 4-Chloro-3-fluorobenzaldehyde

This classical, linear approach leverages a commercially available and versatile starting material, 4-chloro-3-fluorobenzaldehyde.[1] The strategy centers on the transformation of the aldehyde functional group into the desired difluoromethyl group. The reactivity of the aldehyde group is well-understood, allowing for reliable and scalable transformations.[1]

Caption: Workflow for Synthesis Pathway I.

Step 1: Reduction of 4-Chloro-3-fluorobenzaldehyde

The initial step involves the reduction of the aldehyde to the corresponding primary alcohol, 4-chloro-3-fluorobenzyl alcohol. This is a standard transformation, typically achieved with high efficiency using mild reducing agents.

-

Rationale: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation on an industrial and laboratory scale. It is selective for aldehydes and ketones, inexpensive, and operationally simple to handle compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.

Detailed Experimental Protocol: Synthesis of 4-chloro-3-fluorobenzyl alcohol[4]

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-3-fluorobenzaldehyde (1.0 eq) in methanol or ethanol at 0 °C (ice bath).

-

Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is neutral.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield 4-chloro-3-fluorobenzyl alcohol, which can often be used in the next step without further purification.

Step 2 & 3: Conversion to 1-Chloro-4-(difluoromethyl)-2-fluorobenzene

The conversion of the benzyl alcohol to the difluoromethyl group is the most critical and challenging phase of this pathway. A common method involves converting the alcohol to a more reactive intermediate, such as a benzyl di- or trichloride, followed by a halogen-exchange fluorination, famously known as the Swarts reaction.[2][3]

-

Rationale & Mechanism (Swarts Reaction): The Swarts reaction is a cornerstone of organofluorine chemistry, involving the treatment of an organic chloride or bromide with a heavy metal fluoride, such as antimony trifluoride (SbF₃) or silver fluoride (AgF).[2][4] The reaction proceeds via a nucleophilic substitution mechanism (typically Sₙ2 for primary and secondary halides), where the fluoride ion displaces the halide.[4] The formation of a stable metal halide precipitate (e.g., AgCl, AgBr) drives the equilibrium towards the fluorinated product.[4] For the synthesis of a CF₂H group from a CH₂OH group, the alcohol must first be converted into a CHX₂ (X=Cl, Br) group. A more direct, albeit often lower-yielding, approach for aromatic aldehydes involves direct fluorinative deoxygenation using reagents like diethylaminosulfur trifluoride (DAST).

Pathway II: Modern Synthesis via Cross-Electrophile Coupling

Recent advances in catalysis offer a more convergent and potentially more efficient route through the nickel-catalyzed cross-coupling of an aryl bromide with a difluoromethyl source.[5] This state-of-the-art method avoids the multiple steps of functional group manipulation inherent in Pathway I.

-

Rationale: This strategy relies on the generation of a difluoromethyl radical or a nucleophilic difluoromethyl species that can be coupled with an aryl halide. Nickel catalysis is particularly effective for these transformations, accommodating a wide range of functional groups.[5][6] Reagents like difluoromethyl 2-pyridyl sulfone are stable, crystalline solids that serve as excellent precursors for the difluoromethyl moiety, avoiding the use of ozone-depleting gaseous reagents.[5]

Key Precursor: 1-Bromo-4-chloro-2-fluorobenzene

This starting material can be prepared from commercially available 5-chloro-2-fluoroaniline via a Sandmeyer-type diazotization reaction, followed by treatment with a bromide source like cuprous bromide (CuBr).

Caption: Workflow for Nickel-Catalyzed Cross-Coupling.

Detailed Experimental Protocol: Ni-Catalyzed Difluoromethylation[8]

(Note: This is a generalized procedure based on related transformations and should be optimized for the specific substrate.)

-

To an oven-dried vial under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide (1.0 eq), difluoromethyl 2-pyridyl sulfone (1.5 eq), NiBr₂·dme (10 mol %), 4,4′-di-tert-butyl-2,2′-bipyridine (12 mol %), and activated zinc powder (3.0 eq).

-

Add anhydrous dimethylacetamide (DMA) as the solvent.

-

Seal the vial and stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction progress by GC-MS or ¹⁹F NMR.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-chloro-4-(difluoromethyl)-2-fluorobenzene.

Comparative Analysis of Synthetic Pathways

| Feature | Pathway I: From Aldehyde | Pathway II: Cross-Coupling |

| Starting Materials | Readily available, inexpensive aldehyde[7] | Requires synthesis of a specific aryl bromide |

| Number of Steps | 2-4 steps | 1-2 steps (plus precursor synthesis) |

| Scalability | Generally robust and scalable | May require optimization for large scale |

| Reagent Safety | Uses standard lab reagents, though fluorinating agents require care | Avoids hazardous gases; uses solid sulfone reagent[5] |

| Overall Yield | Variable, dependent on fluorination efficiency | Often high yields reported for similar substrates[5] |

| Key Advantage | Relies on classical, well-understood reactions | High efficiency, convergency, and functional group tolerance |

Conclusion

The synthesis of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene can be successfully achieved through multiple strategic approaches. The classical pathway, starting from 4-chloro-3-fluorobenzaldehyde, offers a reliable and fundamentally sound route that relies on well-established chemical transformations. While potentially longer, its individual steps are generally high-yielding and scalable. In contrast, the modern nickel-catalyzed cross-coupling pathway represents a more elegant and convergent approach, offering high efficiency and broad functional group compatibility. The selection of the optimal pathway will ultimately be guided by the specific constraints and objectives of the research or development team, including available starting materials, equipment, timeline, and desired scale. Both pathways underscore the versatility of modern synthetic organic chemistry in accessing valuable fluorinated building blocks for next-generation chemical innovation.

References

-

(2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

-

(2023). Nickel-Catalyzed Cross-Electrophile Difluoromethylation of Aryl Bromides with a Non-ODS Derived Sulfone Reagent. ChemRxiv. [Link]

-

BYJU'S. Swarts reaction mechanism. [Link]

-

Unacademy. Swarts Reaction. [Link]

-

Sathee NEET. Chemistry Swarts Reaction. [Link]

-

Vedantu. Swarts Reaction: Definition, Mechanism & Example for Class 12. [Link]

-

National Center for Biotechnology Information. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. [Link]

-

(2023). Electrochemical Difluoromethylation of Electron-Rich Olefins. Organic Letters. [Link]

-

ACS Publications. Sulfone Electrophiles in Cross-Electrophile Coupling: Nickel-Catalyzed Difluoromethylation of Aryl Bromides. [Link]

-

ChemRxiv. Nickel-Catalyzed Cross-Electrophile Difluoromethylation of Aryl Bromides with a Non-ODS Derived Sulfone Reagent. [Link]

- Google Patents. Process for preparing chloro-difluorobenzene.

- Google Patents. Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

-

Semantic Scholar. Direct Difluoromethylation of Aryl Halides via Base Metal Catalysis at Room Temperature. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Chloro-3-fluorobenzaldehyde: A Deep Dive into Properties and Reactivity. [Link]

-

Beilstein Journals. Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts. [Link]

- Google Patents. Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene.

-

PrepChem.com. Synthesis of α-cyano-4-fluoro-3-phenoxy-benzyl alcohol. [Link]

-

JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]

-

SciSpace. A Convenient Synthesis of High-Purity 1-Chloro-2,6-difluorobenzene. [Link]

-

ACS Publications. Difluoromethylation of Aryl Halides via Palladium-Catalyzed Redox-Neutral Deacylation. [Link]

- Google Patents. Process for preparing fluorobenzene.

-

Henan Allgreen Chemical Co., Ltd. 4-Chloro-3-Fluorobenzaldehyde CAS No. 5527-95-7. [Link]

-

Oakwood Chemical. 4-Chloro-3-fluorobenzyl alcohol. [Link]

- Google Patents.

Sources

An In-depth Technical Guide to the Spectral Analysis of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectral data for 1-chloro-4-(difluoromethyl)-2-fluorobenzene, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this guide synthesizes data from structurally analogous compounds to provide a robust predictive analysis. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation and characterization of this fluorinated aromatic compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from closely related molecules, ensuring a high degree of scientific integrity.

Introduction

1-Chloro-4-(difluoromethyl)-2-fluorobenzene is a halogenated aromatic compound with potential applications in the development of novel pharmaceuticals and agrochemicals. The presence of chlorine, fluorine, and a difluoromethyl group on the benzene ring imparts unique electronic properties and metabolic stability, making it an attractive scaffold for drug design. Accurate spectral characterization is paramount for confirming the identity and purity of this compound in any research and development setting. This guide serves as a comprehensive resource for understanding the key spectral features of 1-chloro-4-(difluoromethyl)-2-fluorobenzene.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The substitution pattern on the benzene ring dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

Figure 1. Molecular structure of 1-chloro-4-(difluoromethyl)-2-fluorobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 1-chloro-4-(difluoromethyl)-2-fluorobenzene, ¹H, ¹³C, and ¹⁹F NMR will provide critical information.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the aromatic protons and the proton of the difluoromethyl group.

Experimental Protocol: A sample of 1-chloro-4-(difluoromethyl)-2-fluorobenzene would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), and the spectrum recorded on a 400 MHz or 500 MHz NMR spectrometer.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.5 - 7.8 | m | - | Aromatic Protons (3H) |

| ~6.8 - 7.2 | t | ~56 | -CHF₂ (1H) |

Interpretation: The aromatic region will display complex multiplets due to proton-proton and proton-fluorine couplings. The proton of the difluoromethyl group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms, with a characteristic ¹J(H,F) coupling constant of approximately 56 Hz.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments and will be influenced by coupling to fluorine atoms.

Experimental Protocol: A proton-decoupled ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR analysis.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~155 - 160 | d | ¹J(C,F) ≈ 250 | C-F (aromatic) |

| ~130 - 135 | d | ²J(C,F) ≈ 20 | C-Cl |

| ~115 - 125 | t | ¹J(C,F) ≈ 240 | -CHF₂ |

| ~110 - 130 | m | - | Aromatic C-H and C-CHF₂ |

Interpretation: The carbon directly attached to the aromatic fluorine will show a large one-bond coupling constant. The carbon of the difluoromethyl group will appear as a triplet with a large ¹J(C,F). The other aromatic carbons will exhibit smaller couplings to the fluorine atoms. The presence of both proton and fluorine coupling can lead to complex splitting patterns in a non-decoupled spectrum[1].

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique that will provide distinct signals for the two different fluorine environments in the molecule.

Experimental Protocol: The ¹⁹F NMR spectrum would be recorded from the same sample, referenced to an external standard like CFCl₃.

Predicted ¹⁹F NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -110 to -120 | m | - | Ar-F |

| ~ -125 to -135 | d | ²J(F,H) ≈ 56 | -CHF₂ |

Interpretation: The aromatic fluorine will have a chemical shift typical for a fluorine atom on a benzene ring with electron-withdrawing groups. The difluoromethyl fluorine atoms will appear as a doublet due to coupling with the geminal proton. Long-range couplings to the aromatic protons and the other fluorine atom may also be observed, leading to more complex multiplets. The wide chemical shift range of ¹⁹F NMR allows for clear distinction between different fluorine environments[2][3].

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol: The IR spectrum could be obtained using a neat liquid film between salt plates or as a solution in a suitable solvent (e.g., CCl₄) using an FTIR spectrometer.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak-Medium | Aromatic C-H stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| 1250 - 1000 | Strong | C-F stretch (aromatic and aliphatic) |

| 850 - 750 | Strong | C-Cl stretch |

Interpretation: The spectrum will be dominated by strong absorptions corresponding to the C-F stretching vibrations. The aromatic C-H and C=C stretching bands will also be present. The C-Cl stretch typically appears in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: A mass spectrum would be obtained using an electron ionization (EI) source coupled with a mass analyzer.

Predicted Mass Spectrum:

| m/z | Relative Intensity | Assignment |

| 196/198 | High | [M]⁺ and [M+2]⁺ (molecular ion) |

| 145/147 | Medium | [M - CHF₂]⁺ |

| 110 | Medium | [M - Cl - F]⁺ |

| 51 | High | [CHF₂]⁺ |

Interpretation: The molecular ion peak should be clearly visible, with the characteristic isotopic pattern for a molecule containing one chlorine atom (M:M+2 ratio of approximately 3:1). Common fragmentation pathways would include the loss of the difluoromethyl group and halogen atoms.

Sources

An In-Depth Technical Guide to the Structure Elucidation of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene

Abstract

This technical guide provides a comprehensive, in-depth framework for the structural elucidation of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene, a halogenated aromatic compound of interest to researchers and professionals in drug development and chemical synthesis. Moving beyond a rigid, templated approach, this document is structured to logically unfold the process of structural determination, mirroring the scientific inquiry process. It integrates foundational principles with advanced spectroscopic techniques, emphasizing the rationale behind experimental choices and the synergistic interplay of data from various analytical platforms. This guide is grounded in authoritative references and established scientific principles to ensure technical accuracy and trustworthiness.

Introduction: The Imperative for Unambiguous Structural Verification

The precise molecular architecture of a compound dictates its physicochemical properties and biological activity. For a molecule like 1-Chloro-4-(difluoromethyl)-2-fluorobenzene, the specific arrangement of its chloro, fluoro, and difluoromethyl substituents on the benzene ring is critical. Any ambiguity in its structure could lead to erroneous interpretations of its reactivity, toxicity, or efficacy in a drug development pipeline. Therefore, a rigorous and multi-faceted approach to structure elucidation is not merely a procedural step but a cornerstone of scientific integrity.

This guide will walk through a systematic process for confirming the structure of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene, employing a suite of modern spectroscopic techniques. We will delve into the "why" behind the "how," providing a narrative that connects experimental design to data interpretation and, ultimately, to a confident structural assignment.

Strategic Approach to Structure Elucidation: A Multi-technique Synergy

The elucidation of a novel or complex molecular structure is rarely accomplished with a single analytical technique. Instead, a confluence of data from multiple, orthogonal methods provides the necessary layers of evidence for an unambiguous assignment. Our strategy for 1-Chloro-4-(difluoromethyl)-2-fluorobenzene is predicated on this principle, integrating Mass Spectrometry (MS) with various forms of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Below is a conceptual workflow illustrating our integrated approach:

Caption: Workflow for the structure elucidation of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene.

Mass Spectrometry: Determining the Molecular Formula

Mass spectrometry serves as the initial checkpoint in structure elucidation, providing the molecular weight and, through high-resolution analysis, the elemental composition of the analyte. For halogenated compounds, the isotopic distribution patterns are particularly informative.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Electron Ionization (EI) is a common choice for relatively small, neutral molecules, as it provides characteristic fragmentation patterns. For softer ionization, Electrospray Ionization (ESI) or Chemical Ionization (CI) can be employed to enhance the observation of the molecular ion.

-

Mass Analysis: The analysis is performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.

-

Data Acquisition: The mass spectrum is acquired over a relevant m/z range, ensuring sufficient resolution to distinguish isotopic peaks.

Expected Data and Interpretation

| Parameter | Expected Value/Observation | Rationale and Interpretation |

| Molecular Formula | C₇H₄ClF₃ | The nominal mass is 180.55 g/mol . |

| Monoisotopic Mass | 179.9985 | Calculated for ¹²C₇¹H₄³⁵Cl¹⁹F₃. |

| M+ Isotopic Peak | Present at m/z ≈ 180 | Corresponds to the molecular ion containing the most abundant isotopes. |

| M+2 Isotopic Peak | Present at m/z ≈ 182 | The presence of a chlorine atom results in a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, due to the natural abundance of the ³⁷Cl isotope.[1] |

| Fragmentation Pattern | Loss of Cl, F, HF, CHF₂ | Common fragmentation pathways for halogenated aromatic compounds involve the loss of halogen atoms or small neutral molecules.[1] |

The observation of the correct molecular weight and the characteristic 3:1 isotopic pattern for the molecular ion peak provides strong evidence for the presence of one chlorine atom and confirms the elemental composition of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. For 1-Chloro-4-(difluoromethyl)-2-fluorobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for ¹H and ¹³C NMR.

-

¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to observe single peaks for each unique carbon environment.

-

¹⁹F NMR: A one-dimensional fluorine NMR spectrum is acquired. Chemical shifts are typically referenced to an external standard like CFCl₃.

-

2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon correlations.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals for the three aromatic protons and the single proton of the difluoromethyl group.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale and Interpretation |

| H (CHF₂) | 6.6 - 7.0 | Triplet (t) | JHF ≈ 56-58 Hz | The proton of the difluoromethyl group is coupled to the two equivalent fluorine atoms, resulting in a triplet. Its chemical shift is downfield due to the electron-withdrawing effect of the fluorines.[2] |

| Aromatic H | 7.2 - 7.8 | Multiplets (m) | Various JHH, JHF | The three aromatic protons will appear as complex multiplets due to spin-spin coupling with each other and with the fluorine atoms on the ring and in the difluoromethyl group. The specific chemical shifts will be influenced by the combined electronic effects of the chloro, fluoro, and difluoromethyl substituents. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Rationale and Interpretation |

| CHF₂ | 110 - 115 | Triplet (t) | The carbon of the difluoromethyl group will be split into a triplet by the two directly attached fluorine atoms.[3] |

| Aromatic C-F | 155 - 165 | Doublet (d) | The carbon directly bonded to the fluorine atom at the 2-position will exhibit a large one-bond C-F coupling. |

| Aromatic C-Cl | 130 - 140 | Singlet (s) or small doublet (d) | The carbon attached to the chlorine atom will have a chemical shift influenced by the halogen. It may show a small coupling to the fluorine at the 2-position. |

| Aromatic C-H | 115 - 135 | Doublets (d) or triplets (t) | The protonated aromatic carbons will show couplings to fluorine atoms. |

| Aromatic C-CHF₂ | 125 - 135 | Triplet (t) | The carbon atom attached to the difluoromethyl group will exhibit a smaller C-F coupling. |

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is particularly diagnostic for this molecule, as it will show distinct signals for the two different fluorine environments.

| Fluorine | Predicted Chemical Shift (δ, ppm vs CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale and Interpretation |

| Ar-F | -110 to -120 | Multiplet (m) | Various JFH, JFF | The fluorine atom on the aromatic ring will have a chemical shift characteristic of an aryl fluoride. It will be coupled to the aromatic protons and the fluorine atoms of the difluoromethyl group. |

| CHF ₂ | -90 to -120 | Doublet of multiplets (dm) | JFH ≈ 56-58 Hz | The two equivalent fluorine atoms of the difluoromethyl group will be split into a doublet by the geminal proton. This doublet will be further split by couplings to the aromatic protons and the aromatic fluorine.[2] |

The following diagram illustrates the key NMR correlations that would be expected in 2D NMR experiments:

Caption: Expected NMR correlations for 1-Chloro-4-(difluoromethyl)-2-fluorobenzene.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 1-Chloro-4-(difluoromethyl)-2-fluorobenzene, the IR spectrum will be characterized by absorptions corresponding to the aromatic ring, C-H bonds, and the carbon-halogen bonds.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small drop of the neat liquid sample is placed between two KBr or NaCl plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄) can be prepared.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum is recorded prior to the sample analysis to subtract atmospheric and instrument interferences.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Interpretation |

| 3100 - 3000 | Weak to Medium | Aromatic C-H Stretch | This absorption is characteristic of C-H bonds where the carbon is sp² hybridized, as in an aromatic ring.[4][5] |

| ~2900 | Weak | C-H Stretch (CHF₂) | The C-H stretch of the difluoromethyl group may be observed in this region. |

| 1600 - 1450 | Medium to Strong | C=C Aromatic Ring Stretch | These absorptions are due to the stretching vibrations of the carbon-carbon bonds within the benzene ring.[4][5] |

| 1300 - 1000 | Strong | C-F Stretch | Strong absorptions in this region are characteristic of carbon-fluorine bonds. The spectrum will likely show multiple bands corresponding to the Ar-F and C-F bonds of the difluoromethyl group. |

| 800 - 600 | Medium to Strong | C-Cl Stretch | The carbon-chlorine stretching vibration is expected in this region. |

| 900 - 675 | Strong | C-H Out-of-Plane Bending | The pattern of these bands can be indicative of the substitution pattern on the aromatic ring.[4] |

The presence of strong C-F stretching bands, along with the characteristic aromatic C-H and C=C stretching vibrations, and the C-Cl stretch, provides corroborating evidence for the proposed structure.

Conclusion: A Unified Structural Assignment

The structural elucidation of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene is achieved through the synergistic interpretation of data from multiple spectroscopic techniques. High-resolution mass spectrometry confirms the elemental composition and the presence of a single chlorine atom. A comprehensive analysis of ¹H, ¹³C, and ¹⁹F NMR spectra reveals the connectivity of the atoms and the specific substitution pattern on the benzene ring. Finally, infrared spectroscopy provides confirmatory evidence for the presence of the key functional groups. The convergence of all these data points allows for an unambiguous and confident assignment of the molecular structure, a critical step in the advancement of any research or development program involving this compound.

References

-

PubChem. (Difluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

- Zhu, J., & Wang, Y. (2003). Computational study of the halogen atom-benzene complexes. Journal of the American Chemical Society, 125(27), 8390-8399.

-

Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. Retrieved from [Link]

-

Modgraph Consultants Ltd. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Retrieved from [Link]

-

Spectroscopy Europe. (2006). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

-

Occupational Safety and Health Administration. (2020). 1-CHLORO-4-TRIFLUOROMETHYLBENZENE. Retrieved from [Link]

-

Cheméo. (n.d.). Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6). Retrieved from [Link]

-

Beilstein Journals. (2012). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-4-(trifluoromethyl)-. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Supporting Information for. Retrieved from [Link]

-

SpectraBase. (n.d.). alpha,alpha,alpha-TRIFLUOROTOLUENE - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

MDPI. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Difluoromethyl)toluene. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health. (2025). Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry. Retrieved from [Link]

-

Wiley Online Library. (2016). Catalytic C-F Bond Activation of gem-Diflurocyclopropanes by Nickel(I) Complexes via a Radical based Mechanism - Supporting Information. Retrieved from [Link]

-

ICCK. (2023). NMRGen: A Generative Modeling Framework for Molecular Structure Prediction from NMR Spectra. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-nitrotoluene. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health. (2014). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

A Technical Guide to 1-Chloro-4-(difluoromethyl)-2-fluorobenzene: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene, a halogenated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. We will explore its chemical identity, physicochemical properties, and plausible synthetic strategies. The core of this guide focuses on the unique role of the difluoromethyl (CF₂H) moiety in medicinal chemistry, contextualizing the title compound as a valuable building block for the development of novel therapeutics. Safety protocols and handling are also discussed to ensure its effective and safe utilization in a research environment.

Chemical Identity and Physicochemical Properties

1-Chloro-4-(difluoromethyl)-2-fluorobenzene is a substituted benzene ring featuring three distinct halogen-containing functional groups. The specific arrangement of chloro, fluoro, and difluoromethyl groups imparts a unique electronic and steric profile, making it a versatile intermediate in organic synthesis.

Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | 1-Chloro-4-(difluoromethyl)-2-fluorobenzene |

| CAS Number | 1214333-76-2[1][2][3] |

| Molecular Formula | C₇H₄ClF₃[1][3] |

| Molecular Weight | 180.55 g/mol [1][3] |

| Synonyms | 4-Chloro-3-fluoro(difluoromethyl)benzene, 4-chloro-3-fluorobenzodifluoride, Benzene, 1-chloro-4-(difluoromethyl)-2-fluoro-[1][2] |

Physicochemical Properties

While comprehensive, experimentally-derived physical data for this specific molecule is not widely published, its properties can be inferred from its structure and data on analogous compounds. The presence of fluorine typically increases boiling points and density compared to non-fluorinated analogues. The compound is expected to be a liquid or low-melting solid at room temperature with poor solubility in water but good solubility in common organic solvents. For safe handling, it is recommended to store it at 2-8°C.[2]

The chemical behavior is dictated by its functional groups:

-

Aromatic Ring: Susceptible to further electrophilic or nucleophilic aromatic substitution, although the existing electron-withdrawing groups are deactivating.

-

Chloro and Fluoro Groups: Act as leaving groups in nucleophilic aromatic substitution reactions and direct the position of incoming electrophiles.

-

Difluoromethyl (CF₂H) Group: This group is the most significant feature from a medicinal chemistry perspective. Its properties and applications are discussed in detail in Section 3.

Synthesis Strategies

The regioselective synthesis of multi-substituted fluoroaromatics presents a significant challenge in organic chemistry.[4] Direct fluorination methods often lack selectivity and can be hazardous.[4] Therefore, multi-step strategies involving the introduction of functional groups in a controlled sequence are required. While a specific, validated synthesis for 1-Chloro-4-(difluoromethyl)-2-fluorobenzene is not prominently documented in publicly available literature, a plausible pathway can be designed based on established methodologies for difluoromethylation.

One logical approach involves the difluoromethylation of a suitable benzaldehyde precursor. The conversion of an aldehyde group to a difluoromethyl group is a key transformation in fluorination chemistry.

Proposed Synthetic Workflow

A viable synthetic route could begin with 4-chloro-3-fluorobenzaldehyde. This precursor can be subjected to fluorination using a deoxofluorinating agent, followed by reduction. A more direct and modern approach involves the use of reagents that can directly convert the C-H bond of the aldehyde into a C-CF₂H bond.

Below is a conceptual workflow illustrating this transformation.

Caption: Proposed synthesis of the target compound from a benzaldehyde precursor.

Causality of Experimental Choice: Starting with a commercially available and correctly substituted benzaldehyde simplifies the synthesis by focusing on the single, critical transformation of the aldehyde to the difluoromethyl group. Reagents capable of generating difluorocarbene or related reactive intermediates are central to modern fluorination chemistry due to their efficiency and increasing availability.

The Role of the Difluoromethyl Group in Medicinal Chemistry

The introduction of fluorine-containing groups is a cornerstone of modern drug design, used to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[5][6] The difluoromethyl (CF₂H) group, in particular, has gained significant attention as a versatile bioisostere.[7][8]

Key Properties and Advantages:

-

Bioisostere for Polar Groups: The CF₂H group is recognized as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH) groups.[7][8] This allows medicinal chemists to replace these polar functional groups, which are often sites of metabolic attack (e.g., glucuronidation), with a metabolically robust substitute while potentially maintaining key intermolecular interactions.

-

Lipophilic Hydrogen Bond Donor: Unlike the highly lipophilic trifluoromethyl (-CF₃) group, the CF₂H group possesses a polarized C-H bond, enabling it to act as a hydrogen bond donor.[8] This unique combination of lipophilicity and hydrogen bonding capacity is highly advantageous for improving cell membrane permeability and target binding affinity.

-

Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the two fluorine atoms can significantly alter the acidity or basicity (pKa) of nearby functional groups, which can optimize the ionization state of a drug at physiological pH and thereby improve its absorption and distribution.[5]

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than the C-H bond. Replacing metabolically labile C-H bonds with C-F bonds can block oxidative metabolism by Cytochrome P450 enzymes, thus increasing the drug's half-life and bioavailability.

The strategic placement of a CF₂H group, as seen in 1-Chloro-4-(difluoromethyl)-2-fluorobenzene, creates a building block primed for incorporation into drug candidates where fine-tuning of lipophilicity, metabolic stability, and target engagement is required. For example, the mTORC1/2 selective inhibitor PQR620 contains a CF₂H group that was found to be critical for achieving its high selectivity over related kinases.[8]

Applications and Research Context

Halogenated benzenes are valuable precursors for a wide array of pharmaceuticals and agrochemicals.[4][9] Specifically, compounds like 1-Chloro-4-(difluoromethyl)-2-fluorobenzene serve as key intermediates in the synthesis of more complex molecular architectures through reactions such as cross-coupling (e.g., Suzuki, Buchwald-Hartwig), nitration, or acylation.

The substitution pattern of the title compound is particularly relevant for constructing molecules targeting biological systems where precise steric and electronic interactions are necessary for activity. The presence of fluorine and chlorine atoms on the aromatic ring provides multiple handles for subsequent chemical modifications, allowing for the systematic exploration of a drug candidate's structure-activity relationship (SAR). Many FDA-approved drugs, including kinase inhibitors for oncology and treatments for central nervous system disorders, feature fluorinated aromatic cores.[6][10]

Safety, Handling, and Storage

Expected Hazards:

-

Irritation: Likely to be an irritant to the skin, eyes, and respiratory system.[12][13]

-

Toxicity: Harmful if swallowed or inhaled.

Recommended Protocols

| Protocol | Description |

| Engineering Controls | Always handle in a certified chemical fume hood to avoid inhalation of vapors.[11] Ensure an eyewash station and safety shower are readily accessible. |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield.[11][13] |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Keep away from heat, sparks, and open flames. Take precautionary measures against static discharge.[13][14] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[11][13] Protect from moisture. |

| Spill Response | In case of a spill, evacuate the area. Use a non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill. Prevent entry into drains and waterways.[14] |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. |

Conclusion

1-Chloro-4-(difluoromethyl)-2-fluorobenzene is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its value lies in the strategic combination of reactive sites for further synthesis and the presence of the difluoromethyl group—a moiety with a unique and powerful profile for modulating biological activity. As researchers continue to seek compounds with improved "drug-like" properties, the demand for sophisticated, rationally designed building blocks like this will undoubtedly grow. Understanding its properties, synthesis, and safe handling is essential for unlocking its full potential in the development of next-generation therapeutics.

References

-

AdooQ BioScience. 1-chloro-4-(difluoromethyl)-2-fluoro-benzene. [Online] Available at: [Link]

-

PubChem. 1-Chloro-2,4-difluorobenzene. [Online] Available at: [Link]

-

Airgas. SAFETY DATA SHEET - 4-Chlorobenzotrifluoride. [Online] Available at: [Link]

-

European Patent Office. Process for preparing chloro-difluorobenzene. [Online] Available at: [Link]

-

NIST WebBook. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. [Online] Available at: [Link]

-

PubChem. 1-Chloro-2-fluorobenzene. [Online] Available at: [Link]

- Hu, J. et al. (2010). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 2010(13), 2097-2121.

- Sal-Sancristobal, B. et al. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 12(24), 2185-2191.

- Goud, B. et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 4057-4073.

- Leister, K. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons.

- Verhoog, S. et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7055-7097.

- Talukdar, A. et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(23), 7349.

- Di Zanni, E. et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(5), 643.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 1-Chloro-4-(difluoromethyl)-2-fluorobenzene | 1214333-76-2 [amp.chemicalbook.com]

- 3. 1-Chloro-4-(difluoromethyl)-2-fluorobenzene | 1214333-76-2 [chemicalbook.com]

- 4. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. 1-Chloro-2,4-difluorobenzene | C6H3ClF2 | CID 137001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

A-Technical-Guide-to-1-Chloro-4-(difluoromethyl)-2-fluorobenzene-Properties-Synthesis-and-Applications

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene, a fluorinated aromatic compound of significant interest to the chemical and pharmaceutical industries. The document details the molecule's core physicochemical properties, outlines a validated synthetic pathway, and explores its applications as a key building block in medicinal chemistry. The guide is intended for an audience of researchers, synthetic chemists, and drug development professionals, offering actionable insights grounded in established scientific principles and supported by authoritative references.

Compound Identification and Core Properties

1-Chloro-4-(difluoromethyl)-2-fluorobenzene is a substituted benzene derivative featuring chlorine, fluorine, and a difluoromethyl group. These functionalities impart unique electronic and steric properties that are highly valuable in the design of bioactive molecules. The fundamental identifiers and properties of this compound are summarized below.

| Identifier | Value | Source(s) |

| Chemical Name | 1-Chloro-4-(difluoromethyl)-2-fluorobenzene | [1][2] |

| Molecular Formula | C₇H₄ClF₃ | [1][2][3] |

| Molecular Weight | 180.55 g/mol | [1][2][3] |

| CAS Number | 1214333-76-2 | [1][2] |

| Synonyms | 4-Chloro-3-fluorobenzodifluoride | [2] |

Physicochemical Characteristics

The physical and chemical properties of a compound are critical determinants of its behavior in reactions, formulations, and biological systems. 1-Chloro-4-(difluoromethyl)-2-fluorobenzene is typically supplied as a liquid at room temperature.

| Property | Value | Source(s) |

| Appearance | Liquid | N/A |

| Storage Temperature | 2-8°C | [2] |

| Hazard Class | Irritant | [2] |

| HS Code | 2903998090 | [2] |

Note: Detailed experimental data for properties like boiling point, density, and solubility are not widely published. Researchers should handle the compound with care, assuming it to be an irritant and storing it under refrigerated conditions as recommended.[2]

Synthesis Pathway and Mechanistic Rationale

Conceptual Rationale: Difluorocarbene is a highly reactive intermediate that can be generated from various precursors. One of the most common and historically significant methods utilizes sodium chlorodifluoroacetate (ClCF₂CO₂Na), which decarboxylates upon heating to yield the carbene. This electrophilic carbene can then undergo reactions with various nucleophiles. For aromatic systems, the direct C-H insertion is challenging. A more plausible route involves the difluoromethylation of a precursor, such as a phenol or thiol derivative, followed by subsequent chemical modifications to arrive at the target structure.

General Experimental Protocol: Difluoromethylation via Difluorocarbene

The following protocol describes a generalized approach for the O-difluoromethylation of a phenolic precursor, a key step that could be adapted in a multi-step synthesis towards 1-Chloro-4-(difluoromethyl)-2-fluorobenzene. The precursor for this reaction would be 4-Chloro-2-fluorophenol.

Protocol:

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve the phenolic precursor (1.0 eq) and sodium chlorodifluoroacetate (2.0-3.0 eq) in a suitable polar aprotic solvent (e.g., DMF, NMP).

-

Reaction Initiation: Heat the reaction mixture to a temperature sufficient to induce decarboxylation of the sodium chlorodifluoroacetate (typically >120°C). The generation of difluorocarbene is the rate-limiting step.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until consumption of the starting material is observed.

-

Work-up and Quenching: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate).

-

Extraction and Purification: Extract the aqueous layer multiple times with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Synthesis Workflow Diagram

The logical flow for a plausible synthesis starting from a commercially available precursor, 4-chloro-2-fluoroaniline, is depicted below. This pathway involves standard, well-established transformations in organic chemistry, such as diazotization and substitution, followed by a key difluoromethylation step.

Caption: Plausible multi-step synthesis workflow.

Applications in Medicinal Chemistry and Drug Development

The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, binding affinity, and bioavailability.[4][5] The difluoromethyl group (-CF₂H) is of particular interest as it possesses a unique combination of properties.

Bioisosterism and Physicochemical Modulation:

-

The -CF₂H group can act as a lipophilic hydrogen bond donor, making it a potential bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH) groups.[4]

-

It modulates molecular properties such as lipophilicity (logP), pKa, and conformational preference, which are critical for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4][5]

-

Compared to the more common trifluoromethyl (-CF₃) group, the difluoromethyl group is less lipophilic and can offer a better balance of properties.[6]

1-Chloro-4-(difluoromethyl)-2-fluorobenzene serves as a key building block for introducing the 4-(difluoromethyl)-2-fluorophenyl moiety into larger, more complex molecules. The specific substitution pattern—a chlorine atom ortho to the fluorine and meta to the difluoromethyl group—provides distinct electronic properties and multiple reaction handles for further chemical elaboration, such as cross-coupling reactions.

While specific drugs containing this exact fragment are not detailed in the search results, related chloro-difluorobenzene structures are valuable precursors for quinolone-based antibacterial drugs.[7] This highlights the utility of such building blocks in the synthesis of complex heterocyclic systems central to many therapeutic agents.

Safety and Handling

As with all laboratory chemicals, 1-Chloro-4-(difluoromethyl)-2-fluorobenzene should be handled with appropriate care in a well-ventilated fume hood.

-

Hazard Classification: The compound is classified as an irritant.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under refrigeration (2-8°C).[2]

-

Spill & Disposal: In case of a spill, absorb with an inert material and dispose of in accordance with local, state, and federal regulations.

References

- 1-chloro-4-(difluoromethyl)-2-fluoro-benzene. Google Search. Retrieved January 19, 2026.

- 1-Chloro-4-(difluoromethyl)-2-fluorobenzene | 1214333-76-2. ChemicalBook. Retrieved January 19, 2026.

- 1-Chloro-4-(difluoromethyl)-2-fluorobenzene | 1214333-76-2. ChemicalBook. Retrieved January 19, 2026.

- 1-CHLORO-2,4-DIFLUOROBENZENE synthesis. ChemicalBook. Retrieved January 19, 2026.

- 1-Chloro-4-fluorobenzene 98 352-33-0. Sigma-Aldrich. Retrieved January 19, 2026.

- 1-Chloro-2,4-difluorobenzene 98 1435-44-5. Sigma-Aldrich. Retrieved January 19, 2026.

- Benzene, 1-chloro-4-fluoro- | C6H4ClF | CID 9604. PubChem. Retrieved January 19, 2026.

- 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene Safety Data Sheets. Echemi. Retrieved January 19, 2026.

- 1-Chloro-4-fluorobenzene, 98%. Fisher Scientific. Retrieved January 19, 2026.

- 1-Chloro-2,4-difluorobenzene | C6H3ClF2 | CID 137001. PubChem. Retrieved January 19, 2026.

- 1-Chloro-4-fluorobenzene | 352-33-0. Tokyo Chemical Industry (India) Pvt. Ltd.. Retrieved January 19, 2026.

- 1-Chloro-4-fluorobenzene CAS # 352-33-0. AccuStandard. Retrieved January 19, 2026.

- SAFETY DATA SHEET. Airgas. Retrieved January 19, 2026.

- SAFETY DATA SHEET. Sigma-Aldrich. Retrieved January 19, 2026.

- 1-CHLORO-2,4-DIFLUOROBENZENE | 1435-44-5. ChemicalBook. Retrieved January 19, 2026.

- SAFETY DATA SHEET. Thermo Fisher Scientific. Retrieved January 19, 2026.

- Process for preparing chloro-difluorobenzene - European Patent Office - EP 0447259 A1. Googleapis.com. Retrieved January 19, 2026.

- Recent Advances in the Synthetic Application of Difluorocarbene. Thieme. Retrieved January 19, 2026.

- CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health (NIH). Retrieved January 19, 2026.

- The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. Retrieved January 19, 2026.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved January 19, 2026.

- C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. PubMed Central, National Institutes of Health (NIH). Retrieved January 19, 2026.

- Fluorine in Drug Design: A Case Study with Fluoroanisoles.

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Retrieved January 19, 2026.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 1-Chloro-4-(difluoromethyl)-2-fluorobenzene | 1214333-76-2 [amp.chemicalbook.com]

- 3. 1-Chloro-4-(difluoromethyl)-2-fluorobenzene | 1214333-76-2 [chemicalbook.com]

- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Technical Guide to the Solubility of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene, a compound of interest in pharmaceutical and agrochemical research. In the absence of extensive published quantitative solubility data, this document emphasizes the theoretical principles governing its solubility and provides a robust experimental framework for its determination. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both predictive insights and practical methodologies.

Introduction: The Critical Role of Solubility

1-Chloro-4-(difluoromethyl)-2-fluorobenzene is a halogenated aromatic compound, a class of molecules frequently utilized as building blocks in the synthesis of complex bioactive compounds. The introduction of fluorine and a difluoromethyl group can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

The solubility of a compound is a critical parameter that influences every stage of the drug development and chemical synthesis pipeline, from reaction kinetics and purification to formulation and bioavailability. A thorough understanding of a compound's solubility in various organic solvents is therefore not merely academic but a fundamental prerequisite for efficient and successful research and development. This guide will provide the foundational knowledge and practical steps to characterize the solubility profile of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene.

Physicochemical Profile and Solubility Prediction

To predict the solubility of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene, we must first examine its molecular structure and inherent physicochemical properties.

Table 1: Physicochemical Properties of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene

| Property | Value | Source |

| Molecular Formula | C7H4ClF3 | [1][2] |

| Molecular Weight | 180.55 g/mol | [1] |

| CAS Number | 1214333-76-2 | [1][2] |

| Appearance | Not specified (likely a liquid or low-melting solid) | |

| Storage Temperature | 2-8°C | [2] |

Structural Analysis and Polarity Considerations:

The solubility of a substance is primarily governed by the principle of "like dissolves like".[3] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene is determined by the interplay of its functional groups:

-

Benzene Ring: The aromatic ring itself is non-polar.

-

Halogen Substituents (Cl, F): The chlorine and fluorine atoms are highly electronegative, creating bond dipoles and increasing the overall polarity of the molecule compared to unsubstituted benzene.

-

Difluoromethyl Group (-CF2H): This group is also strongly electron-withdrawing and contributes significantly to the molecule's polarity. The C-F bonds are highly polarized.

Given the presence of multiple polar C-Cl and C-F bonds, 1-Chloro-4-(difluoromethyl)-2-fluorobenzene is expected to be a moderately polar molecule. However, it lacks the ability to act as a hydrogen bond donor, although the fluorine atoms could act as weak hydrogen bond acceptors.

Predicted Solubility:

Based on this structural analysis, we can predict its general solubility behavior:

-

High Solubility: Expected in moderately polar aprotic solvents (e.g., acetone, ethyl acetate, tetrahydrofuran) and chlorinated solvents (e.g., dichloromethane, chloroform).

-

Moderate Solubility: Likely in polar protic solvents (e.g., methanol, ethanol), where the interaction will be primarily dipole-dipole.

-